molecular formula C18H24O3 B1252446 Doisynolic acid CAS No. 482-49-5

Doisynolic acid

Cat. No.: B1252446
CAS No.: 482-49-5
M. Wt: 288.4 g/mol
InChI Key: GEGYYIFBFKSCPK-CBZIJGRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Doisynolic acid can be synthesized through the reaction of estradiol or estrone with potassium hydroxide. This reaction results in the formation of this compound as a degradation product . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the degradation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Doisynolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

  • Methallenestril
  • Fenestrel
  • Carbestrol
  • Doisynoestrol

Comparison: Doisynolic acid is unique due to its high oral activity and potent estrogenic effects . Compared to other similar compounds, it exhibits a higher degree of potency and stability. Methallenestril, fenestrel, and carbestrol are seco-analogues of this compound, while doisynoestrol is a methyl ether derivative .

Properties

CAS No.

482-49-5

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1

InChI Key

GEGYYIFBFKSCPK-CBZIJGRNSA-N

SMILES

CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O

Isomeric SMILES

CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O

Canonical SMILES

CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O

Synonyms

doisynolic acid

Origin of Product

United States

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